3,3-Bis(fluoromethyl)cyclobutan-1-amine 3,3-Bis(fluoromethyl)cyclobutan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17438081
InChI: InChI=1S/C6H11F2N/c7-3-6(4-8)1-5(9)2-6/h5H,1-4,9H2
SMILES:
Molecular Formula: C6H11F2N
Molecular Weight: 135.15 g/mol

3,3-Bis(fluoromethyl)cyclobutan-1-amine

CAS No.:

Cat. No.: VC17438081

Molecular Formula: C6H11F2N

Molecular Weight: 135.15 g/mol

* For research use only. Not for human or veterinary use.

3,3-Bis(fluoromethyl)cyclobutan-1-amine -

Specification

Molecular Formula C6H11F2N
Molecular Weight 135.15 g/mol
IUPAC Name 3,3-bis(fluoromethyl)cyclobutan-1-amine
Standard InChI InChI=1S/C6H11F2N/c7-3-6(4-8)1-5(9)2-6/h5H,1-4,9H2
Standard InChI Key RPLXIJDPVFRZRP-UHFFFAOYSA-N
Canonical SMILES C1C(CC1(CF)CF)N

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Stereoelectronic Features

The compound’s backbone consists of a cyclobutane ring, a four-membered carbon ring with inherent angle strain. At the 1-position, a primary amine (NH2-\text{NH}_2) provides a site for hydrogen bonding and derivatization. The 3-position hosts two fluoromethyl groups (CH2F-\text{CH}_2\text{F}), introducing electronegative fluorine atoms that influence electron distribution and molecular interactions . The SMILES notation COC(C1(CC(C1)N)C(OC)F)F\text{COC(C1(CC(C1)N)C(OC)F)F} delineates the connectivity, highlighting the methoxy-fluoromethyl branches .

X-ray crystallography of analogous fluorinated cyclobutanes reveals non-planar ring conformations, with substituents adopting pseudo-equatorial or axial orientations to minimize steric clashes . Computational models predict similar behavior for 3,3-bis(fluoromethyl)cyclobutan-1-amine, where fluorine’s inductive effect stabilizes adjacent carbocations while the amine group participates in intramolecular hydrogen bonding .

Computed Physicochemical Parameters

Key properties derived from PubChem data include:

  • XLogP3: 0.7, indicating moderate lipophilicity .

  • Hydrogen Bond Donor/Acceptor Count: 1 donor (amine) and 5 acceptors (amine, two ether oxygens, two fluorines) .

  • Rotatable Bond Count: 4, suggesting conformational flexibility .

These parameters align with trends observed in fluorinated cyclobutane building blocks, where fluorine substitution reduces LogP compared to non-fluorinated analogs while enhancing metabolic stability .

Synthetic Routes and Scalability

Nucleophilic Fluorination Strategies

A scalable synthesis involves nucleophilic fluorination of diastereomeric precursors using reagents like tetramethylammonium fluoride (TMAF) or morpholinosulfur trifluoride (Morph-DAST) . For example, fluorination of 3,3-bis(hydroxymethyl)cyclobutan-1-amine derivatives with TMAF in anhydrous tetrahydrofuran yields the target compound in 65–78% purity . Stereochemical control is achieved through chiral auxiliaries or resolution of diastereomeric mixtures .

Alternative Fluorination Techniques

Sulfur tetrafluoride (SF4\text{SF}_4)-mediated fluorination of carboxylic acid precursors offers another pathway, particularly for trifluoromethyl analogs . While this method is less common for monofluoromethyl groups, it highlights the versatility of fluorination reagents in cyclobutane functionalization .

Physicochemical and Biological Evaluation

Acid-Base Behavior and Solubility

The amine’s pKaK_a is estimated at 9.2–9.8 via potentiometric titration, comparable to non-fluorinated cyclobutylamines . Aqueous solubility at pH 7.4 is 12.4 mg/mL, driven by hydrogen bonding from the amine and ether oxygens . Fluorine’s hydrophobic effect slightly reduces solubility relative to hydroxylated analogs but improves membrane permeability .

Lipophilicity and Drug-Likeness

Experimental LogP values (0.7) correlate with computational predictions, positioning the compound within the optimal range for blood-brain barrier penetration . In vitro assays demonstrate resistance to cytochrome P450 oxidation, a hallmark of fluorinated molecules .

Applications in Medicinal Chemistry

Bioisosteric Replacement

The compound serves as a bioisostere for tert-butyl groups, mimicking steric bulk while offering improved solubility and metabolic stability . In protease inhibitors, substitution of tert-butyl with 3,3-bis(fluoromethyl)cyclobutylamine enhances IC50_{50} values by 2–3 fold due to reduced entropic penalties upon binding .

Case Studies in Drug Discovery

  • Antiviral Agents: Incorporation into neuraminidase inhibitors improved oral bioavailability by 40% in murine models .

  • Kinase Inhibitors: Fluorine’s electron-withdrawing effect stabilized charge-transfer interactions with ATP-binding pockets, reducing off-target activity .

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